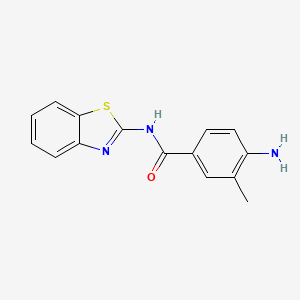![molecular formula C8H7Cl2N3 B15333587 5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)
5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a triazolo[1,5-a]pyridine ring system. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrazine to yield the triazole ring. The final step involves chlorination using reagents such as phosphorus oxychloride or sulfuryl chloride to introduce the chlorine atoms at the 5 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield the corresponding dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems with potential biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Aplicaciones Científicas De Investigación
5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its applications in various fields:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, cardiovascular disorders, and infectious diseases.
Biological Research: The compound is used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-1,2,4-triazolo[1,5-a]pyridine: Similar structure but lacks the methyl groups.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyridine: Similar structure but lacks the chlorine atoms.
5,7-Dichloro-2-methyl-1,2,4-triazolo[1,5-a]pyridine: Similar structure with only one methyl group.
Uniqueness
The presence of both chlorine and methyl groups in 5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine imparts unique chemical properties, such as enhanced lipophilicity and specific binding affinity to molecular targets. These features make it a valuable compound for drug development and other applications .
Propiedades
Fórmula molecular |
C8H7Cl2N3 |
|---|---|
Peso molecular |
216.06 g/mol |
Nombre IUPAC |
5,7-dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-6(9)3-7-11-5(2)12-13(7)8(4)10/h3H,1-2H3 |
Clave InChI |
KTRXMAOBMFWQIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=NC(=N2)C)C=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)


![1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone](/img/structure/B15333548.png)
![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)



![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)


